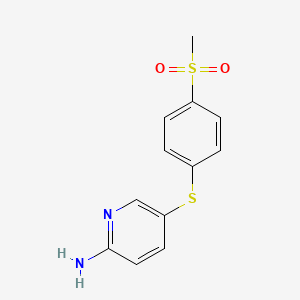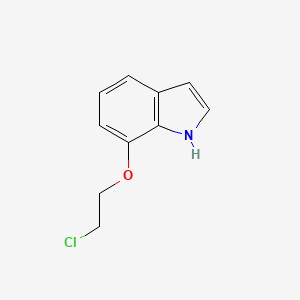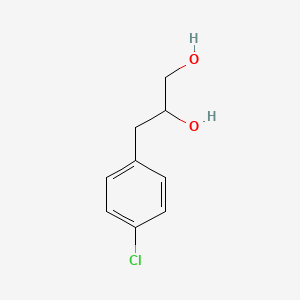
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile is an organic compound that features a pyridine ring attached to a benzonitrile moiety through a prop-2-enoyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile can be achieved through a multi-step process. One common method involves the Steglich esterification reaction. In this process, 1-(4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one is reacted with 4-dodecyloxybenzoic acid in the presence of 4-dimethylaminopyridine and N,N’-dicyclohexylcarbodiimide in dichloromethane. The reaction mixture is stirred at room temperature for 12 hours, followed by filtration and recrystallization from chloroform to obtain the desired product .
Industrial Production Methods
the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine and benzonitrile moieties.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of lysine-specific demethylase 1, affecting the epigenetic regulation of gene expression . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Similar structure but with an amino group instead of a pyridine ring.
4-(Pyrrolidin-3-yl)benzonitrile: Contains a pyrrolidine ring instead of a pyridine ring.
Uniqueness
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile is unique due to the presence of both a pyridine ring and a benzonitrile moiety, which confer distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential pharmacological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H10N2O |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-(3-pyridin-4-ylprop-2-enoyl)benzonitrile |
InChI |
InChI=1S/C15H10N2O/c16-11-13-1-4-14(5-2-13)15(18)6-3-12-7-9-17-10-8-12/h1-10H |
InChI Key |
TZTOMGCDFBAGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13875015.png)



![N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)


![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)





